molecular formula C20H16O2 B8546390 9-(4-methylphenyl)-9H-xanthen-9-ol CAS No. 29903-57-9

9-(4-methylphenyl)-9H-xanthen-9-ol

Cat. No.: B8546390
CAS No.: 29903-57-9
M. Wt: 288.3 g/mol
InChI Key: ABVXGGIZGXJKMS-UHFFFAOYSA-N
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Description

9-(4-Methylphenyl)-9H-xanthen-9-ol (CAS 29903-57-9) is an organic compound with the molecular formula C20H16O2 and a molecular weight of 288.34 g/mol . This compound serves as a versatile host system in supramolecular chemistry and crystallography research, capable of forming crystalline inclusion compounds with a series of organic guest molecules . Studies have demonstrated its ability to include guests such as cyclohexane, benzene, 1,4-dioxane, cyclohexanone, N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) . The prominent mode of interaction for guest molecules possessing electron acceptor atoms or functionalities is hydrogen bonding, which presents as (Host)–OH···O(Guest) linkages . For non-polar guests like cyclohexane and benzene, the host molecules form hydrogen-bonded dimers (Host)–OH···O(Host), with the guest molecules occupying the voids within the crystal lattice . The structural properties and thermal stabilities of these inclusion compounds have been thoroughly investigated, and host selectivity experiments make this compound a valuable tool for separation science and materials research . Derivatives of the 9-aryl-9H-xanthen-9-ol scaffold, such as those with electron-donating substituents, have also been explored as a platform for designing dual-mode indicators for emission and absorption-based pH measurements. These compounds can undergo a hydronium-ion-mediated reversible dehydroxylation to form brightly colored and fluorescent 9-arylxanthylium cations, offering a mechanism for pH sensing that is specific to hydronium ions and largely unaffected by general acids or other ions . This product is intended For Research Use Only and is not approved for human or personal use.

Properties

CAS No.

29903-57-9

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

9-(4-methylphenyl)xanthen-9-ol

InChI

InChI=1S/C20H16O2/c1-14-10-12-15(13-11-14)20(21)16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13,21H,1H3

InChI Key

ABVXGGIZGXJKMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Hydrogen Bonding and Crystal Packing

9-(2-Methoxyphenyl)-9H-xanthen-9-ol
  • Substituent : A methoxy group at the 2-position of the phenyl ring.
  • Structural Features : The methoxyphenyl and xanthene rings are nearly orthogonal (dihedral angle = 89.27°), limiting conjugation. Intramolecular C–H⋯O interactions stabilize the structure, while intermolecular C–H⋯O and C–H⋯π interactions dominate crystal packing .
  • Key Difference: The ortho-methoxy group reduces hydrogen bond donor capacity compared to para-substituted analogs, as steric hindrance limits guest interaction in inclusion chemistry .
9-(4-Methoxyphenyl)-9H-xanthen-9-ol
  • Substituent : A methoxy group at the 4-position of the phenyl ring.
  • Host-Guest Chemistry : Forms isostructural inclusion compounds with aromatic guests (e.g., naphthalene, pyrene) via (Host)–OH⋯O–(Host) hydrogen bonding. Guest molecules occupy inversion centers, with stoichiometries of H·½guest .
  • Kinetics : Solid-solid reactions with guests like β-naphthol exhibit a half-life of 31 minutes at room temperature, indicating rapid guest exchange .
9-(3-Pyridinyl)-9H-xanthen-9-ol
  • Substituent : A pyridinyl group replaces the methylphenyl moiety.

Functional Group Modifications

9-(4-Methoxyphenyl)-9H-xanthene-9-thiol
  • Modification : Hydroxyl group replaced by a thiol (–SH).
  • Impact : The thiol group enhances hydrogen bond strength (S–H⋯O vs. O–H⋯O) but reduces stability due to oxidation susceptibility. Molecular weight increases to 320.41 g/mol (vs. ~318 g/mol for methoxy analogs) .
9H-Xanthen-9-amines (e.g., 3-(9H-xanthen-9-ylamino)-1-ethylpiperidine)
  • Modification : Hydroxyl replaced by amine (–NH–).
  • Pharmacological Activity : Exhibits gastric antisecretory effects in rats and dogs, with potency influenced by administration route. Rapid metabolism or tissue binding limits blood concentration .

Positional Isomerism in Methoxy-Substituted Analogs

9-(3-Methoxyphenyl)-9H-xanthen-9-ol vs. 9-(4-Methoxyphenyl)-9H-xanthen-9-ol
  • Structural Impact :
    • 4-Methoxy : Para substitution allows optimal resonance stabilization and symmetric guest inclusion. Host-guest interactions are mediated via host-host hydrogen bonds .
    • 3-Methoxy : Meta substitution disrupts symmetry, leading to direct host-guest hydrogen bonding (Host–OH⋯N–Guest) in inclusion compounds with aniline .
  • Thermal Stability : The para-methoxy analog forms more thermally stable inclusion compounds due to stronger host-host interactions .

Comparison of Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Key Interactions Application
9-(4-Methylphenyl)-9H-xanthen-9-ol 4-Methylphenyl ~300 (estimated) C–H⋯π, weak O–H⋯O Host-guest chemistry
9-(4-Methoxyphenyl)-9H-xanthen-9-ol 4-Methoxyphenyl 318.35 Strong O–H⋯O host-host Inclusion compounds
9-(2-Methoxyphenyl)-9H-xanthen-9-ol 2-Methoxyphenyl 318.35 Intramolecular C–H⋯O Limited guest inclusion
9H-Xanthen-9-amines Varied amines 300–400 N–H⋯O/N–H⋯N Antisecretory agents

Preparation Methods

Reaction Overview

The Grignard addition method involves nucleophilic attack of 4-methylphenylmagnesium bromide on xanthen-9-one, followed by acidic workup to yield 9-(4-methylphenyl)-9H-xanthen-9-ol. This two-step process is widely adopted due to its straightforward protocol and compatibility with diverse aryl groups.

Synthetic Pathway

  • Formation of Xanthen-9-one :
    Xanthen-9-one serves as the starting material, typically synthesized via acid-catalyzed cyclization of 2,2′,4,4′-tetrahydroxybenzophenone.

  • Grignard Reaction :
    Xanthen-9-one reacts with 4-methylphenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0–25°C. The reaction proceeds via nucleophilic addition to the carbonyl group, forming a magnesium alkoxide intermediate.

  • Acidic Quenching :
    Hydrolysis with dilute hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) yields the tertiary alcohol product.

Optimization and Yields

  • Temperature Control : Maintaining temperatures below 25°C prevents side reactions such as over-addition or ether formation.

  • Solvent Selection : THF or diethyl ether ensures optimal Grignard reagent stability.

  • Yield : Reported yields range from 30–65% , depending on purification methods (e.g., column chromatography vs. recrystallization).

Table 1: Grignard Method Optimization

ParameterOptimal ConditionYield (%)
Temperature0–25°C65
SolventTHF65
Quenching AgentNH₄Cl60
PurificationColumn Chromatography65

Acid-Catalyzed Dehydration of 9-Arylxanthen-9-ols

Mechanistic Rationale

This method leverages Brønsted or Lewis acids to facilitate dehydration of 9-arylxanthen-9-ols, forming stable xanthylium intermediates that are subsequently reduced or hydrolyzed. Scandium triflate (Sc(OTf)₃) and perchloric acid (HClO₄) are common catalysts.

Stepwise Procedure

  • Intermediate Synthesis :
    9-Arylxanthen-9-ol derivatives are prepared via Grignard addition or Friedel-Crafts alkylation.

  • Acid Treatment :
    Treatment with Sc(OTf)₃ (2 mol%) in dichloromethane (DCM) at 25°C induces dehydration, generating a resonance-stabilized xanthylium cation.

  • Reduction/Hydrolysis :
    The cationic intermediate is quenched with water or sodium borohydride (NaBH₄) to regenerate the alcohol or produce diaryl derivatives.

Performance Metrics

  • Catalyst Efficiency : Sc(OTf)₃ achieves >90% conversion in 2 hours, outperforming HClO₄ (70–80% conversion).

  • Substrate Scope : Electron-rich aryl groups (e.g., 4-methylphenyl) enhance reaction rates due to improved cation stability.

Table 2: Acid-Catalyzed Dehydration Conditions

CatalystTemperatureTime (h)Conversion (%)
Sc(OTf)₃25°C295
HClO₄25°C475
HBF₄25°C665

Electrochemical Cross-Coupling

Novel Methodology

Electrochemical synthesis enables direct coupling of xanthene with 4-methylbenzene derivatives under oxidative conditions, bypassing traditional stoichiometric oxidants. This method is notable for its atom economy and mild reaction conditions .

Experimental Setup

  • Electrolysis Cell :
    A undivided cell equipped with a graphite anode and platinum cathode.

  • Reagents :

    • Xanthene (0.5 mmol)

    • 4-Methylbenzene (1.5 mmol)

    • Methanesulfonic acid (MsOH, 1 mmol)

    • Tetrabutylammonium tetrafluoroborate (n-Bu₄NBF₄, 0.75 mmol)

  • Conditions :

    • Current: 6 mA

    • Temperature: 80°C

    • Solvent: Dichloroethane (DCE)

Reaction Mechanism

  • Anodic Oxidation : Xanthene undergoes one-electron oxidation to form a radical cation.

  • Arenium Ion Formation : MsOH protonates 4-methylbenzene, enhancing its electrophilicity.

  • Cross-Coupling : The radical cation couples with the arenium ion, followed by rearomatization to yield this compound.

Yield and Scalability

  • Yield : 85% isolated yield after column chromatography.

  • Scale-Up : Demonstrated efficacy at 10 mmol scale with comparable efficiency.

Table 3: Electrochemical vs. Traditional Methods

MethodYield (%)Reaction TimeCatalyst Loading
Electrochemical855 h0 mol%
Grignard Addition6512 hN/A
Acid-Catalyzed952 h2 mol%

Comparative Analysis of Preparation Methods

Efficiency and Practicality

  • Grignard Addition : Suitable for small-scale synthesis but limited by moderate yields and moisture sensitivity.

  • Acid-Catalyzed Dehydration : High-yielding and rapid but requires stoichiometric acid.

  • Electrochemical : Scalable and environmentally friendly, though specialized equipment is needed.

Industrial Applicability

Electrochemical methods show promise for green chemistry initiatives, while acid-catalyzed routes remain favored for high-purity laboratory synthesis.

Q & A

Q. What are the established synthetic routes for preparing 9-(4-methylphenyl)-9H-xanthen-9-ol, and what key experimental parameters influence yield?

  • Methodological Answer : The synthesis typically begins with the acid-catalyzed cyclization of 2,2',4,4'-tetrahydroxybenzophenone to form 3,6-dihydroxy-9H-xanthen-9-one. Subsequent alkylation of hydroxyl groups using reagents like methyl iodide or allyl bromide under basic conditions (e.g., NaOH with BTEAC as a phase-transfer catalyst) yields intermediates. Grignard reactions (e.g., with 4-methylphenylmagnesium bromide) introduce the aryl substituent at the C9 position. Key parameters include reaction temperature (reflux conditions for alkylation), solvent choice (THF for Grignard reactions), and stoichiometric control of alkylating agents to minimize side products. Purification via column chromatography or recrystallization ensures high purity .

Q. How can researchers confirm the structural integrity of synthesized this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify substituent positions and aromatic proton environments. For example, the C9 hydroxyl proton appears as a singlet due to restricted rotation. X-ray Crystallography : Single-crystal X-ray diffraction confirms molecular geometry and intermolecular interactions. The compound crystallizes in the monoclinic P21/cP2_1/c space group, with dihedral angles between the xanthene core and aryl substituent (~89°) indicating orthogonality. Weak C–H⋯O and π–π interactions stabilize the lattice .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) effectively separates the product from unreacted starting materials. Recrystallization from methanol/chloroform mixtures improves purity, leveraging solubility differences. Monitoring by thin-layer chromatography (TLC) ensures fraction collection accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the iodine-catalyzed functionalization of this compound derivatives?

  • Methodological Answer : Iodine acts as a Lewis acid, coordinating with the hydroxyl group to generate a stabilized oxonium intermediate. This facilitates nucleophilic attack (e.g., by indole in cross-coupling reactions) at the C9 position. Kinetic studies using control experiments (e.g., isolating intermediates like 9-ethoxy-9H-xanthene) confirm the stepwise pathway. Reaction progress is monitored via 1^1H NMR or mass spectrometry to track intermediate formation .

Q. How do solid-state interactions influence the host-guest chemistry of this compound, and what analytical techniques are critical for studying these interactions?

  • Methodological Answer : The compound forms inclusion complexes via C–H⋯O hydrogen bonding and π–π stacking, as observed in clathrates with aromatic guests (e.g., naphthalene). Isostructural host frameworks accommodate guests at inversion centers. Solid-state NMR and X-ray diffraction reveal guest positioning and stoichiometry (e.g., 1:0.5 host-guest ratios). Thermogravimetric analysis (TGA) assesses thermal stability, while kinetic studies of solid-solid reactions (half-life ~30–44 min) quantify guest exchange dynamics .

Q. What electrochemical methods are suitable for probing the redox behavior of this compound derivatives?

  • Methodological Answer : Cyclic voltammetry (CV) in acetonitrile with a three-electrode setup (glassy carbon working electrode, Ag/AgNO₃ reference) identifies oxidation/reduction potentials. For example, xanthylium derivatives exhibit reversible redox couples near +0.5 V vs. Fc/Fc⁺. Controlled potential electrolysis coupled with in situ UV-Vis spectroscopy tracks intermediate species. Electrochemical impedance spectroscopy (EIS) evaluates charge-transfer resistance in host-guest systems .

Q. How can computational modeling complement experimental studies of this compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO). Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, correlating with experimental λₘₐₓ values. Molecular dynamics (MD) simulations model host-guest binding energies and interaction dynamics in solution or solid-state environments .

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